molecular formula C22H28O2 B11968429 4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol CAS No. 1965-08-8

4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol

Cat. No.: B11968429
CAS No.: 1965-08-8
M. Wt: 324.5 g/mol
InChI Key: SPWZOJAIQZNNDX-UHFFFAOYSA-N
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Description

4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyphenyl group attached to a cyclohexyl ring, which is further connected to a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol typically involves multiple steps. One common method starts with the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate is then subjected to a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. A single-step reduction of this compound with hydrogen in the presence of a hydrogenation catalyst produces the desired phenol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(4-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are employed.

Properties

CAS No.

1965-08-8

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

4-[4-[2-(4-hydroxyphenyl)propan-2-yl]-1-methylcyclohexyl]phenol

InChI

InChI=1S/C22H28O2/c1-21(2,16-4-8-19(23)9-5-16)17-12-14-22(3,15-13-17)18-6-10-20(24)11-7-18/h4-11,17,23-24H,12-15H2,1-3H3

InChI Key

SPWZOJAIQZNNDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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